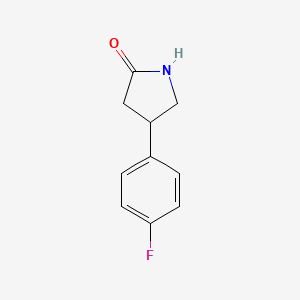

4-(4-Fluorophenyl)pyrrolidin-2-one

Description

BenchChem offers high-quality 4-(4-Fluorophenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluorophenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQYWLZCHCBUSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10413506 |

Source

|

| Record name | 4-(4-fluorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264122-82-9 |

Source

|

| Record name | 4-(4-fluorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Chemical Properties of 4-(4-Fluorophenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 4-(4-Fluorophenyl)pyrrolidin-2-one, a fluorinated derivative of the 4-arylpyrrolidin-2-one scaffold. The pyrrolidinone core is a significant pharmacophore found in a variety of biologically active compounds. This document consolidates available data on its chemical identity, physical characteristics, and provides representative experimental protocols and potential biological significance based on related structures. Due to the limited publicly available experimental data for this specific compound, this guide incorporates information on closely related analogues to provide a predictive and comparative context for researchers.

Chemical Identity and Physical Properties

4-(4-Fluorophenyl)pyrrolidin-2-one is a synthetic organic compound featuring a pyrrolidin-2-one ring substituted at the 4-position with a 4-fluorophenyl group. This substitution introduces a fluorine atom, a common modification in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The compound exists as a racemic mixture and as individual enantiomers.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Reference |

| IUPAC Name | 4-(4-fluorophenyl)pyrrolidin-2-one | N/A |

| Synonyms | (R)-4-(4-Fluorophenyl)pyrrolidin-2-one | [1] |

| CAS Number | 264122-82-9 (Racemate) 894421-64-8 ((R)-enantiomer) | [1] |

| Molecular Formula | C₁₀H₁₀FNO | [1] |

| Molecular Weight | 179.19 g/mol | [1] |

| Physical Form | Solid | N/A |

| Purity | Commercially available at >97% | [1] |

Table 2: Predicted and Representative Physical Properties

| Property | Value | Notes |

| Melting Point | Data not available | The related isomer, 1-(4-fluorophenyl)-2-pyrrolidinone, has a melting point of 55-58 °C. The melting point of 4-phenylpyrrolidin-2-one is reported to be in the range of 143-145 °C.[2] |

| Boiling Point | Data not available | High boiling point expected due to the polar lactam group and aromatic ring. |

| Solubility | Data not available | Expected to have moderate solubility in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is predicted. |

| Storage Conditions | Store at room temperature, sealed in a dry, inert atmosphere. Light sensitive. | [1] |

Synthesis and Characterization

An alternative approach involves the catalytic hydrogenation of a precursor such as 3-carboxy-4-(4-fluorophenyl)-2-pyrrolidinone, followed by decarboxylation.

Below is a representative, generalized experimental protocol for the synthesis of a 4-arylpyrrolidin-2-one, which could be adapted for the synthesis of the title compound.

Representative Experimental Protocol: Synthesis of 4-Aryl-2-pyrrolidinones

Materials:

-

Appropriately substituted chalcone (e.g., 4-fluorochalcone)

-

Nitromethane

-

A basic catalyst (e.g., sodium methoxide)

-

A reducing agent (e.g., Raney nickel, palladium on carbon)

-

Hydrogen gas

-

Anhydrous solvent (e.g., methanol, ethanol)

-

Acid for workup (e.g., hydrochloric acid)

Procedure:

-

Michael Addition: The substituted chalcone is dissolved in an anhydrous solvent, and a stoichiometric amount of nitromethane is added. A catalytic amount of a strong base is then added, and the reaction is stirred at room temperature until completion (monitored by TLC).

-

Workup and Isolation: The reaction mixture is neutralized with acid, and the solvent is removed under reduced pressure. The crude product is then extracted with an organic solvent and washed with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude nitro adduct.

-

Reductive Cyclization: The crude nitro adduct is dissolved in a suitable solvent and subjected to catalytic hydrogenation using a catalyst like Raney nickel or Pd/C under a hydrogen atmosphere. This step reduces the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization to form the pyrrolidin-2-one ring.

-

Purification: The catalyst is removed by filtration, and the solvent is evaporated. The resulting crude product is purified by recrystallization or column chromatography to yield the pure 4-arylpyrrolidin-2-one.

Spectroscopic Data (Representative)

No specific experimental spectral data for 4-(4-Fluorophenyl)pyrrolidin-2-one has been identified in the public domain. However, based on the analysis of related compounds, the following spectral characteristics can be anticipated.[3][4][5]

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR | - Aromatic protons (4H, multiplet) in the range of δ 7.0-7.4 ppm. - NH proton of the lactam (1H, broad singlet) around δ 7.5-8.5 ppm. - Protons on the pyrrolidinone ring (5H) as multiplets in the range of δ 2.5-4.0 ppm. |

| ¹³C NMR | - Carbonyl carbon of the lactam around δ 175-180 ppm. - Aromatic carbons between δ 115-140 ppm, with the carbon attached to fluorine showing a characteristic coupling constant. - Carbons of the pyrrolidinone ring in the range of δ 30-60 ppm. |

| IR (Infrared) | - N-H stretching vibration around 3200-3300 cm⁻¹. - C=O (amide) stretching vibration around 1670-1700 cm⁻¹. - C-F stretching vibration in the aromatic region around 1150-1250 cm⁻¹. - Aromatic C-H stretching above 3000 cm⁻¹. |

| MS (Mass Spec.) | - Molecular ion peak (M⁺) at m/z = 179.07. - Common fragmentation patterns would involve the loss of the fluorophenyl group or cleavage of the pyrrolidinone ring. |

Biological Activity and Potential Applications

While there is no specific biological data available for 4-(4-Fluorophenyl)pyrrolidin-2-one, the broader class of 4-arylpyrrolidin-2-one derivatives has been investigated for a range of biological activities.[2][6][7] These compounds are known to interact with various biological targets, and their activities often depend on the nature and position of the substituents on the aryl ring and the pyrrolidinone core.

Potential areas of biological interest for this class of compounds include:

-

Anticonvulsant Activity: The pyrrolidin-2-one scaffold is a core component of several nootropic and anticonvulsant drugs, such as levetiracetam.[6]

-

Enzyme Inhibition: Derivatives of this scaffold have been explored as inhibitors of various enzymes.

-

Antimicrobial and Anticancer Activity: Some functionalized pyrrolidin-2-ones have demonstrated cytotoxic effects against cancer cell lines and activity against microbial pathogens.[7]

Hypothetical Signaling Pathway

Given the prevalence of pyrrolidinone derivatives as modulators of neuronal activity, a hypothetical signaling pathway can be proposed. For instance, if 4-(4-Fluorophenyl)pyrrolidin-2-one were to act as an anticonvulsant, it might modulate neurotransmitter release or receptor function. The following diagram illustrates a generalized mechanism of action for a hypothetical neuroactive compound that enhances GABAergic inhibition, a common mechanism for anticonvulsants.

Disclaimer: The following diagram is a hypothetical representation and is not based on experimental data for 4-(4-Fluorophenyl)pyrrolidin-2-one. It serves as an illustrative example of a potential mechanism of action for a compound of this class.

Conclusion

4-(4-Fluorophenyl)pyrrolidin-2-one is a compound of interest within the broader class of biologically active pyrrolidinones. While its fundamental chemical identity is established, there is a notable absence of publicly available, detailed experimental data regarding its physical properties, spectroscopic characterization, and specific biological activities. This guide has provided a summary of the known information and has offered representative protocols and predictive data based on closely related analogues to aid researchers in their investigations. Further experimental work is required to fully characterize this compound and to explore its potential applications in drug discovery and development. Professionals in the field are encouraged to use this document as a foundational resource and to contribute to the body of knowledge through further research.

References

- 1. 894421-64-8,(R)-4-(4-Fluorophenyl)pyrrolidin-2-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on illicit drug market - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]

Technical Guide: (4R)-4-(4-fluorophenyl)pyrrolidin-2-one (CAS Number 894421-64-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the chemical compound (4R)-4-(4-fluorophenyl)pyrrolidin-2-one, identified by CAS number 894421-64-8. This molecule is a derivative of the pyrrolidinone scaffold, a five-membered lactam ring structure that is a common motif in a variety of biologically active compounds. The presence of a fluorophenyl group at the 4-position and the specific (R) stereochemistry at this chiral center are key structural features that significantly influence its biological activity. This document will detail its physicochemical properties, its role as a selective inhibitor of Fibroblast Activation Protein (FAP), relevant experimental protocols, and the signaling pathways associated with its biological target.

Physicochemical Properties

A summary of the key physicochemical properties of (4R)-4-(4-fluorophenyl)pyrrolidin-2-one is presented in the table below.

| Property | Value | Reference |

| CAS Number | 894421-64-8 | |

| Molecular Formula | C₁₀H₁₀FNO | [1] |

| Molecular Weight | 179.19 g/mol | [1] |

| IUPAC Name | (4R)-4-(4-fluorophenyl)pyrrolidin-2-one | |

| Synonyms | (R)-4-(4-Fluorophenyl)pyrrolidin-2-one | |

| Appearance | White to off-white solid | |

| Purity | Typically >97% for research applications |

Biological Activity: Inhibition of Fibroblast Activation Protein (FAP)

The primary biological target of (4R)-4-(4-fluorophenyl)pyrrolidin-2-one is Fibroblast Activation Protein (FAP), a type II transmembrane serine protease. FAP is minimally expressed in healthy adult tissues but is significantly upregulated in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs), as well as in sites of tissue remodeling, such as in fibrosis and arthritis. This differential expression makes FAP an attractive target for both diagnostic and therapeutic applications in oncology and other diseases.

Quantitative Inhibition Data

The inhibitory activity of (4R)-4-(4-fluorophenyl)pyrrolidin-2-one against FAP has been quantified, highlighting the critical role of its stereochemistry. The half-maximal inhibitory concentration (IC₅₀) provides a measure of the compound's potency.

| Compound | Target | IC₅₀ (nM) |

| (4R)-4-(4-fluorophenyl)pyrrolidin-2-one | Fibroblast Activation Protein (FAP) | 1000 |

| (4S)-4-(4-fluorophenyl)pyrrolidin-2-one | Fibroblast Activation Protein (FAP) | 3.3 |

Data sourced from a study on fluorinated pyrrolidine derivatives as FAP inhibitors.

The data clearly demonstrates that the (R)-isomer is significantly less potent than its (S)-enantiomer, indicating that the spatial orientation of the 4-fluorophenyl group is crucial for effective binding to the active site of FAP.

Experimental Protocols

Stereoselective Synthesis of (4R)-4-(4-fluorophenyl)pyrrolidin-2-one

Disclaimer: The following is a proposed synthetic workflow and has not been experimentally verified for this specific compound. Researchers should adapt and optimize the conditions based on their laboratory settings and available starting materials.

Caption: Proposed workflow for stereoselective synthesis.

General Procedure Outline:

-

Acylation: 4-Fluorophenylacetic acid (derived from the nitrile) is coupled to a chiral auxiliary (e.g., an Evans' oxazolidinone) to introduce stereocontrol.

-

Asymmetric Alkylation: The resulting chiral imide is deprotonated with a strong base like lithium diisopropylamide (LDA) to form a chiral enolate. This enolate is then reacted with a suitable electrophile, such as an acrylate equivalent, to introduce the remaining carbons of the pyrrolidinone ring with high diastereoselectivity.

-

Hydrolysis and Cyclization: The chiral auxiliary is cleaved, and the resulting intermediate undergoes reduction of the nitrile (if the route starts from the nitrile) and subsequent intramolecular cyclization to form the lactam ring.

-

Purification: The final product is purified by column chromatography and characterized by NMR, mass spectrometry, and chiral HPLC to confirm its identity, purity, and enantiomeric excess.

FAP Inhibition Assay Protocol

The following is a general protocol for a fluorogenic assay to determine the IC₅₀ of inhibitors against FAP. This protocol is based on commercially available FAP assay kits and published methodologies.

Materials:

-

Recombinant human FAP enzyme

-

Fluorogenic FAP substrate (e.g., Ala-Pro-7-amido-4-methylcoumarin [AMC])

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

(4R)-4-(4-fluorophenyl)pyrrolidin-2-one (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~460 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of (4R)-4-(4-fluorophenyl)pyrrolidin-2-one in DMSO. Further dilute the compound solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

Enzyme Preparation: Dilute the recombinant human FAP enzyme to the working concentration in cold assay buffer.

-

Assay Reaction:

-

Add the diluted compound solutions to the wells of the 96-well plate.

-

Add the diluted FAP enzyme solution to each well.

-

Include control wells with enzyme and assay buffer (no inhibitor) and wells with assay buffer only (blank).

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction: Add the fluorogenic FAP substrate to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at regular intervals using a microplate reader.

-

Data Analysis:

-

Subtract the blank fluorescence values from all other readings.

-

Determine the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Workflow for a typical FAP inhibition assay.

FAP Signaling Pathways

Inhibition of FAP by compounds such as (4R)-4-(4-fluorophenyl)pyrrolidin-2-one can modulate downstream signaling pathways that are crucial for tumor progression and tissue remodeling. FAP is known to influence cell proliferation, migration, and invasion through its enzymatic activity and interactions with other cell surface proteins.

Caption: FAP signaling and the effect of inhibition.

Key signaling pathways influenced by FAP activity include:

-

PI3K/AKT Pathway: FAP has been shown to activate the PI3K/AKT pathway, which is a central regulator of cell growth, proliferation, and survival. Inhibition of FAP can lead to the downregulation of this pathway, thereby reducing tumor cell proliferation.

-

Ras-ERK Pathway: FAP expression has been correlated with the activation of the Ras-ERK signaling cascade, which plays a critical role in cell migration and invasion. By inhibiting FAP, it may be possible to attenuate these processes.

-

STAT3 Signaling: FAP can positively activate STAT3, a key transcription factor involved in cell migration and immune suppression within the tumor microenvironment.

-

Extracellular Matrix (ECM) Remodeling: FAP's enzymatic activity contributes to the degradation of ECM components, facilitating cancer cell invasion and metastasis. FAP inhibitors can prevent this remodeling process.

Conclusion

(4R)-4-(4-fluorophenyl)pyrrolidin-2-one is a chiral small molecule that exhibits inhibitory activity against Fibroblast Activation Protein. Its potency is highly dependent on its stereochemistry, with the (R)-isomer being significantly less active than the (S)-isomer. This compound serves as a valuable research tool for studying the biological functions of FAP and for the development of more potent and selective FAP inhibitors for therapeutic and diagnostic applications. The provided experimental outlines and pathway diagrams offer a framework for researchers to design and conduct further investigations into this compound and its biological target.

References

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 4-(4-Fluorophenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Fluorophenyl)pyrrolidin-2-one is a synthetic molecule featuring a pyrrolidin-2-one core, which is the lactam of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). This structural relationship strongly suggests a potential interaction with the GABAergic system, a cornerstone of inhibitory neurotransmission in the central nervous system (CNS). While direct and extensive research on the specific mechanism of action of 4-(4-Fluorophenyl)pyrrolidin-2-one is not abundant in publicly available literature, this technical guide aims to provide a comprehensive overview of its putative mechanisms by drawing parallels with structurally analogous compounds and outlining the experimental methodologies required for its rigorous pharmacological characterization. The inclusion of a 4-fluorophenyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability, and to modulate receptor-ligand interactions through hydrophobic and electronic effects.[1][2] This document will delve into the probable molecular targets, the associated signaling pathways, and the detailed experimental protocols necessary to elucidate the precise pharmacological profile of this compound.

Putative Mechanisms of Action

The pharmacological activity of 4-(4-Fluorophenyl)pyrrolidin-2-one is hypothesized to be primarily centered on the modulation of the GABAergic system. However, based on the broader activities of pyrrolidin-2-one derivatives, other potential targets cannot be excluded.

Interaction with the GABAergic System

The pyrrolidin-2-one scaffold is a cyclic form of GABA, suggesting that it may act as a GABA mimetic or a modulator of GABAergic function.[3] The primary modes of action within this system could be:

-

GABA Receptor Agonism/Antagonism: The compound might directly bind to and activate (as an agonist) or block (as an antagonist) GABA receptors.

-

GABAA Receptors: These are ligand-gated ion channels that mediate fast inhibitory neurotransmission.[4] Binding to GABAA receptors would lead to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.

-

GABAB Receptors: These are G-protein coupled receptors that mediate slower, more prolonged inhibitory signals.

-

-

Inhibition of GABA Transporters (GATs): The reuptake of GABA from the synaptic cleft is mediated by GATs. Inhibition of these transporters would increase the synaptic concentration of GABA, thereby enhancing inhibitory neurotransmission.[5] Pyrrolidine-2-yl-acetic acid derivatives have been investigated as GABA transport inhibitors.[6]

Modulation of Adrenergic Receptors

Several studies have reported that derivatives of pyrrolidin-2-one exhibit affinity for α-adrenergic receptors.[7][8] Specifically, some arylpiperazine derivatives of pyrrolidin-2-one have been shown to act as antagonists at α1- and α2-adrenoceptors, leading to antiarrhythmic and antihypertensive effects.[7][9] Therefore, it is plausible that 4-(4-Fluorophenyl)pyrrolidin-2-one could also interact with these receptors.

Other Potential Molecular Targets

The versatile pyrrolidine scaffold is found in a wide range of biologically active compounds.[10] Less likely, but still possible, mechanisms of action for 4-(4-Fluorophenyl)pyrrolidin-2-one could include:

-

Inhibition of Dipeptidyl Peptidase-4 (DPP-4): Certain pyrrolidine-2-carbonitrile derivatives are known inhibitors of DPP-4, an enzyme involved in glucose metabolism.[11]

-

Inhibition of Autotaxin (ATX): Some optically active derivatives of 2-pyrrolidinone have demonstrated inhibitory activity against autotaxin, an enzyme involved in the production of lysophosphatidic acid.[12]

Quantitative Data on Related Pyrrolidin-2-one Derivatives

Table 1: Affinity of Arylpiperazinyl-propyl-pyrrolidin-2-one Derivatives for Adrenergic Receptors [7]

| Compound | α1-AR Affinity (pKi) | α2-AR Affinity (pKi) |

| 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | 7.13 | - |

| 1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | - | 7.29 |

| 1-{3-[4-(2-ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | - | - |

Table 2: Antiarrhythmic Activity of Arylpiperazinyl-propyl-pyrrolidin-2-one Derivatives [7]

| Compound | Antiarrhythmic Activity (ED50, mg/kg iv) in epinephrine-induced arrhythmia |

| 1-{3-[4-(2-ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | 1.0 |

Table 3: Inhibitory Activity of Pyrrolidine Derivatives against Autotaxin (ATX) [12]

| Compound Class | Specific Derivative Example | IC50 (nM) |

| Boronic Acid | Compound 3k | 50 |

| Boronic Acid | Compound 21 | 35 |

| Hydroxamic Acid | Compound 16 | 700 |

| Carboxylic Acid | Compound 40b | 800 |

Table 4: Inhibitory Activity of Pyrrolidine-2-carbonitrile Derivatives against Dipeptidyl Peptidase-4 (DPP-4) [11]

| Compound | DPP-4 IC50 (µM) | DPP-8/DPP-4 Selectivity Ratio | DPP-9/DPP-4 Selectivity Ratio |

| Compound 17a | 0.017 | 1324 | 1164 |

Experimental Protocols

To elucidate the mechanism of action of 4-(4-Fluorophenyl)pyrrolidin-2-one, a series of in vitro and in vivo experiments are necessary. The following are detailed protocols for key assays.

GABAA Receptor Binding Assay

This protocol is adapted from standard radioligand binding assay procedures.[13][14]

Objective: To determine the binding affinity of 4-(4-Fluorophenyl)pyrrolidin-2-one for the GABAA receptor.

Materials:

-

Rat brain tissue

-

Homogenization Buffer: 0.32 M sucrose, pH 7.4

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

[3H]muscimol (radioligand)

-

GABA (for non-specific binding determination)

-

Test compound: 4-(4-Fluorophenyl)pyrrolidin-2-one

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brains in homogenization buffer.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C.

-

Centrifuge the supernatant at 140,000 x g for 30 minutes at 4°C.

-

Resuspend the pellet in deionized water and re-homogenize.

-

Centrifuge at 140,000 x g for 30 minutes at 4°C.

-

Wash the pellet with binding buffer by repeated resuspension and centrifugation.

-

Store the final membrane preparation at -70°C.

-

-

Binding Assay:

-

Thaw the prepared membranes and wash twice with binding buffer.

-

Resuspend the pellet in binding buffer to a final protein concentration of 0.1-0.2 mg/well.

-

In a 96-well plate, add the membrane suspension.

-

For total binding, add [3H]muscimol (e.g., 5 nM final concentration).

-

For non-specific binding, add [3H]muscimol and a high concentration of unlabeled GABA (e.g., 10 mM).

-

For competition binding, add [3H]muscimol and varying concentrations of 4-(4-Fluorophenyl)pyrrolidin-2-one.

-

Incubate at 4°C for 45 minutes.

-

Terminate the reaction by rapid filtration over glass fiber filters and wash with ice-cold wash buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound from the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

GABA Uptake Inhibition Assay

This protocol is based on methods for assessing GABA transporter inhibition.[15][16][17]

Objective: To determine if 4-(4-Fluorophenyl)pyrrolidin-2-one inhibits GABA uptake by GABA transporters.

Materials:

-

Cell line stably expressing a specific GABA transporter subtype (e.g., GAT1, GAT2, GAT3, or BGT1)

-

[3H]GABA (radiolabeled substrate)

-

Unlabeled GABA

-

Test compound: 4-(4-Fluorophenyl)pyrrolidin-2-one

-

Appropriate cell culture and assay buffers

-

Scintillation counter

Procedure:

-

Cell Culture:

-

Culture the cells expressing the target GABA transporter to confluence in appropriate multi-well plates.

-

-

Uptake Assay:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with either buffer alone (control) or varying concentrations of 4-(4-Fluorophenyl)pyrrolidin-2-one for a defined period.

-

Initiate the uptake by adding a solution containing [3H]GABA and unlabeled GABA.

-

Incubate for a short period (e.g., 8 minutes) at room temperature.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and transfer the lysate to scintillation vials.

-

Quantify the amount of [3H]GABA taken up by the cells using a liquid scintillation counter.

-

-

Data Analysis:

-

Normalize the data to the control (100% uptake).

-

Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

-

Visualizations

Signaling Pathway

Caption: Hypothesized interaction of 4-(4-Fluorophenyl)pyrrolidin-2-one with the GABAergic synapse.

Experimental Workflows

Caption: Workflow for the GABAA receptor radioligand binding assay.

Caption: Workflow for the GABA uptake inhibition assay.

Conclusion

While the precise mechanism of action for 4-(4-Fluorophenyl)pyrrolidin-2-one remains to be definitively elucidated, its structural characteristics strongly point towards a modulation of the GABAergic system. The pyrrolidin-2-one core suggests an interaction with GABA receptors or transporters, and the 4-fluorophenyl group is likely to enhance its pharmacokinetic properties and binding affinity. The presented experimental protocols provide a clear roadmap for the comprehensive pharmacological profiling of this compound. Further research, guided by these methodologies, is crucial to fully understand its therapeutic potential and to pave the way for its possible development as a novel agent for the treatment of CNS disorders. The comparative data from related compounds suggest that it could exhibit significant potency and selectivity, making it a compelling candidate for further investigation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 3. Frontiers | Corrigendum: 2-Pyrrolidinone and Succinimide as Clinical Screening Biomarkers for GABA-Transaminase Deficiency: Anti-seizure Medications Impact Accurate Diagnosis [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Antiarrhythmic Activity of Novel Pyrrolidin-2-one Derivative S-75 in Adrenaline-Induced Arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PDSP - GABA [kidbdev.med.unc.edu]

- 14. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 4-(4-Fluorophenyl)pyrrolidin-2-one: A Technical Guide for Researchers

Disclaimer: Direct experimental data on the biological activity of 4-(4-Fluorophenyl)pyrrolidin-2-one is limited in publicly available literature. This guide provides an in-depth analysis based on the known activities of structurally analogous compounds, particularly 4-phenylpyrrolidin-2-one derivatives, to infer potential therapeutic applications and guide future research.

Introduction

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Its derivatives have demonstrated a wide range of activities, including anticonvulsant, nootropic, neuroprotective, and enzyme-inhibiting properties. The introduction of a fluorine atom to the phenyl ring at the 4-position, as in 4-(4-Fluorophenyl)pyrrolidin-2-one, is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. This guide explores the potential biological activities of 4-(4-Fluorophenyl)pyrrolidin-2-one by examining the extensive research on its structural analogs.

Potential Biological Activities

Based on the activities of structurally related compounds, 4-(4-Fluorophenyl)pyrrolidin-2-one is hypothesized to possess the following biological activities:

-

Anticonvulsant and Nootropic Effects: The 4-phenylpyrrolidin-2-one core is strongly associated with central nervous system (CNS) activity.

-

Neuroprotective Properties: Analogs have shown protective effects in models of neuronal damage.

-

Enzyme Inhibition: The pyrrolidin-2-one moiety can serve as a scaffold for designing enzyme inhibitors.

Data from Structurally Similar Compounds

The following tables summarize quantitative data from studies on 4-phenylpyrrolidin-2-one derivatives, providing a basis for predicting the potential efficacy of 4-(4-Fluorophenyl)pyrrolidin-2-one.

Table 1: Anticonvulsant and Nootropic Activity of 4-Phenylpyrrolidin-2-one Derivatives

| Compound | Test Model | Dose | Activity | Reference |

| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | Maximal Electroshock (MES) | 2.5 - 5.0 mg/kg | Surpassed levetiracetam | [1] |

| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | Nootropic tests | 2.5 - 5.0 mg/kg | Comparable to piracetam (400 mg/kg) | [1] |

| 1-(o-chloro-p-sulfamoyl-phenyl)-4-phenyl-pyrrolidin-2-one | Electroshock-induced seizures (rats, mice) | Not specified | Potent anticonvulsant activity | [2] |

| 1-(o-chloro-p-sulfamoyl-phenyl)-4-phenyl-pyrrolidin-2-one | Pentylenetetrazol-induced seizures (rats, mice) | Not specified | Potent anticonvulsant activity | [2] |

Table 2: Neuroprotective Effects of a 4-Phenylpyrrolidin-2-one Derivative

| Compound | Test Model | Outcome | Reference |

| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethanesulfonate | Glutamate-induced excitotoxicity in cortical neurons | Significant neuroprotection | [3] |

| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethanesulfonate | Rat model of acute focal cerebral ischemia | Reduced neurological deficit, improved behavior | [3] |

Table 3: Enzyme Inhibition by Pyrrolidin-2-one Derivatives

| Compound Class | Target Enzyme | Potency | Reference |

| 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones | Aldo-keto reductase (AKR1C3) | <100 nM | [4][5] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature on analogous compounds are provided below. These protocols can be adapted for the investigation of 4-(4-Fluorophenyl)pyrrolidin-2-one.

Anticonvulsant Activity Assessment

Maximal Electroshock (MES) Seizure Test: [2]

-

Animals: Male mice or rats.

-

Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Procedure: At a predetermined time after compound administration, a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.

-

Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded.

-

Data Analysis: The median effective dose (ED50) is calculated.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test: [2]

-

Animals: Male mice or rats.

-

Compound Administration: Test compounds are administered i.p. or p.o. at various doses.

-

Procedure: At a predetermined time after compound administration, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.

-

Endpoint: The ability of the compound to prevent clonic seizures for a specified observation period (e.g., 30 minutes) is recorded.

-

Data Analysis: The median effective dose (ED50) is calculated.

Neuroprotection Assay

Glutamate-Induced Excitotoxicity in Primary Cortical Neurons: [3]

-

Cell Culture: Primary cortical neurons are isolated from neonatal rat pups and cultured.

-

Treatment: Neurons are pre-incubated with the test compound for a specified duration.

-

Induction of Excitotoxicity: Glutamate is added to the culture medium to induce neuronal death.

-

Assessment of Viability: Cell viability is assessed using methods such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the medium.

-

Data Analysis: The neuroprotective effect is quantified as the percentage of viable cells compared to control cultures.

Enzyme Inhibition Assay

Aldo-Keto Reductase (AKR1C3) Inhibition Assay: [4][5]

-

Reagents: Recombinant human AKR1C3, NADPH, substrate (e.g., a prostaglandin), and test compound.

-

Procedure: The reaction is initiated by adding the substrate to a mixture containing the enzyme, NADPH, and the test compound in a suitable buffer.

-

Detection: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined from a dose-response curve.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate hypothetical mechanisms and experimental workflows relevant to the potential biological activities of 4-(4-Fluorophenyl)pyrrolidin-2-one.

Conclusion and Future Directions

While direct evidence for the biological activity of 4-(4-Fluorophenyl)pyrrolidin-2-one is currently lacking, the extensive research on its structural analogs strongly suggests its potential as a CNS-active agent with possible anticonvulsant, nootropic, and neuroprotective properties. Furthermore, its pyrrolidin-2-one core indicates a potential for enzyme inhibition.

Future research should focus on the synthesis and in vitro and in vivo evaluation of 4-(4-Fluorophenyl)pyrrolidin-2-one to confirm these hypothesized activities. The experimental protocols outlined in this guide provide a solid foundation for such investigations. Structure-activity relationship (SAR) studies, comparing the fluorinated compound with its non-fluorinated counterpart and other derivatives, will be crucial in elucidating the role of the 4-fluoro-phenyl moiety and in optimizing the therapeutic potential of this promising scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. [Development of new antiepileptics. IV. Anticonvulsant activity of some derivatives of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(4-Fluorophenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidin-2-one scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its presence in a wide array of natural products and synthetic drugs underscores its importance as a versatile template for drug design. The introduction of a 4-fluorophenyl group at the 4-position of the pyrrolidin-2-one ring is a strategic modification intended to modulate the compound's physicochemical and pharmacological properties. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable interactions with protein targets, and alter electronic properties, all of which are critical factors in drug development.

This technical guide provides a comprehensive review of the available literature on 4-(4-Fluorophenyl)pyrrolidin-2-one, focusing on its synthesis and potential biological significance. Due to a lack of specific studies on this exact molecule, this guide also draws upon data from closely related analogs to infer its potential characteristics and provides a detailed, plausible synthetic protocol.

Synthesis of 4-(4-Fluorophenyl)pyrrolidin-2-one

While a specific, detailed synthesis of 4-(4-Fluorophenyl)pyrrolidin-2-one is not extensively documented in the current literature, a highly plausible and efficient route can be adapted from the established synthesis of its non-fluorinated analog, 4-phenylpyrrolidin-2-one. The proposed pathway involves a two-step process: the synthesis of the precursor 3-(4-fluorophenyl)cyclobutanone, followed by an Aza-Baeyer-Villiger rearrangement.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 4-(4-Fluorophenyl)pyrrolidin-2-one.

Experimental Protocols

Step 1: Synthesis of 3-(4-fluorophenyl)cyclobutanone (Proposed)

This protocol is adapted from general methods for the synthesis of 3-arylcyclobutanones.

-

Preparation of 4-fluorophenylacetyl chloride: To a solution of 4-fluorophenylacetic acid (1 equivalent) in an anhydrous solvent such as dichloromethane, add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF. Stir the reaction mixture at room temperature until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.

-

[2+2] Cycloaddition: Dissolve the crude 4-fluorophenylacetyl chloride in an anhydrous, non-polar solvent like dichloromethane. Cool the solution to -78 °C under an inert atmosphere. Bubble ethylene gas through the solution while slowly adding a Lewis acid catalyst, such as aluminum chloride (1.1 equivalents). Allow the reaction to stir at low temperature for several hours, then warm to room temperature.

-

Hydrolysis: Quench the reaction by carefully adding it to ice-water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield 3-(4-fluorophenyl)cyclobutanone.

Step 2: Synthesis of 4-(4-Fluorophenyl)pyrrolidin-2-one (Adapted from the synthesis of 4-phenylpyrrolidin-2-one)[1]

This detailed protocol is based on the published synthesis of 4-phenylpyrrolidin-2-one and is expected to be directly applicable.[1]

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stir bar, thermometer, and addition funnel, suspend O-(diphenylphosphinyl)hydroxylamine (DPPH) (1.16 equivalents) in N,N-dimethylformamide (DMF).[1]

-

Addition of Precursor: Heat the suspension to 25 °C.[1] Add a solution of 3-(4-fluorophenyl)cyclobutanone (1.0 equivalent) in DMF dropwise via the addition funnel over 15 minutes.[1]

-

Reaction: Stir the reaction mixture at 25 °C for 24 hours.[1]

-

Workup and Purification: Remove the DMF under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield 4-(4-Fluorophenyl)pyrrolidin-2-one.[1]

Potential Biological Activity and Data

While no specific biological data for 4-(4-Fluorophenyl)pyrrolidin-2-one has been found in the reviewed literature, the activity of structurally related compounds suggests potential therapeutic applications. The pyrrolidin-2-one core is associated with a range of biological activities, including antiarrhythmic, antihypertensive, and nootropic effects.[2][3][4][5]

The presence of a 4-fluorophenyl group can significantly influence a molecule's biological profile. In various classes of compounds, this moiety has been shown to enhance potency and improve pharmacokinetic properties. For instance, fluorophenyl substituents on other pyrrolidine-based scaffolds have led to improved in vitro potency for their respective targets.[6] Furthermore, a study on pyrrolidin-2-one derivatives showed that the presence of two fluorine atoms on the phenyl ring resulted in a significant decrease in systolic and diastolic blood pressure in rats.[4]

The table below summarizes quantitative data for related pyrrolidin-2-one derivatives to provide a contextual framework for the potential activity of 4-(4-Fluorophenyl)pyrrolidin-2-one.

| Compound | Biological Target/Activity | Quantitative Data (pKi or ED50) | Reference |

| 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | α1-Adrenoceptor Affinity | pKi = 7.13 | [4] |

| 1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | α2-Adrenoceptor Affinity | pKi = 7.29 | [4] |

| 1-{3-[4-(2-ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | Antiarrhythmic Activity (in vivo) | ED50 = 1.0 mg/kg (iv) | [4] |

| Pyrrolidin-2-one derivative with 2,4-difluorophenyl substitution | Antihypertensive Activity (in vivo) | Significant decrease in BP at 2.5 mg/kg (iv) | [4] |

Potential Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)pyrrolidin-2-one is currently unknown. However, based on the activities of related compounds, it could potentially interact with a variety of biological targets. For example, many arylpiperazinyl-pyrrolidin-2-one derivatives exhibit their antiarrhythmic and antihypertensive effects through antagonism of α1- and α2-adrenoceptors.[2][3][4]

Hypothetical Signaling Pathway Involvement

Should 4-(4-Fluorophenyl)pyrrolidin-2-one act as an α1-adrenoceptor antagonist, it would interfere with the Gq-protein coupled signaling cascade.

Caption: Hypothetical inhibition of the α1-adrenoceptor signaling pathway.

Conclusion

4-(4-Fluorophenyl)pyrrolidin-2-one is a compound of significant interest for which specific synthetic and biological data is not yet widely published. Based on the chemistry of its structural analogs, a robust synthetic route via an Aza-Baeyer-Villiger rearrangement of 3-(4-fluorophenyl)cyclobutanone is proposed. The biological activities of related pyrrolidin-2-one derivatives, particularly those with halogenated phenyl rings, suggest that this compound may possess valuable pharmacological properties, potentially in the cardiovascular or central nervous systems. Further research is warranted to synthesize this compound, characterize its biological activity, and elucidate its mechanism of action. This guide provides a solid foundation for researchers to embark on the exploration of this promising molecule.

References

- 1. orgsyn.org [orgsyn.org]

- 2. QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Antiarrhythmic Activity of Novel Pyrrolidin-2-one Derivative S-75 in Adrenaline-Induced Arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of 4-(4-Fluorophenyl)pyrrolidin-2-one: A Survey of Available Data

Researchers, scientists, and drug development professionals exploring the therapeutic potential of novel small molecules will find that publicly available in vitro data specifically for 4-(4-Fluorophenyl)pyrrolidin-2-one is currently limited. Extensive searches of scientific literature and databases did not yield comprehensive studies detailing its specific biological activity, mechanism of action, or quantitative pharmacological parameters. However, the broader class of 4-arylpyrrolidin-2-one derivatives has been investigated for various biological activities, offering potential avenues for future research into this specific compound.

The pyrrolidinone core is a well-established scaffold in medicinal chemistry, known for its presence in a range of biologically active compounds. Derivatives of this structure have been explored for their potential as antimicrobial, anti-inflammatory, anticancer, and anticonvulsant agents. The introduction of an aryl group at the 4-position of the pyrrolidinone ring, as in the case of 4-(4-Fluorophenyl)pyrrolidin-2-one, can significantly influence the compound's pharmacological properties.

Given the absence of specific in vitro studies, this guide cannot provide detailed experimental protocols, quantitative data tables, or signaling pathway diagrams for 4-(4-Fluorophenyl)pyrrolidin-2-one. The following sections will instead offer a general overview of the biological significance of the broader 4-arylpyrrolidin-2-one chemical class, based on available literature for analogous structures. This information may serve as a foundational resource for researchers initiating new investigations into the in vitro properties of 4-(4-Fluorophenyl)pyrrolidin-2-one.

General Biological Activities of Structurally Related 4-Arylpyrrolidin-2-ones

Research into the broader class of 4-arylpyrrolidin-2-ones suggests a range of potential biological activities. Studies on analogous compounds have indicated that this chemical scaffold may be a promising starting point for the development of novel therapeutics. For example, certain derivatives have been investigated for their potential as:

-

Antimalarial Agents: A series of 4-aryl pyrrolidines have been identified as potent inhibitors of Plasmodium falciparum.[1][2] These studies, while not on the exact 2-one derivative, highlight the potential of the 4-arylpyrrolidine core in targeting infectious diseases.

-

Enzyme Inhibitors: The pyrrolidinone ring is a common feature in various enzyme inhibitors. For instance, derivatives of pyrrolidine-2-carbonitrile have been evaluated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes.[3][4] While the specific substitution pattern differs, this suggests that the pyrrolidinone scaffold can be tailored to interact with enzymatic active sites.

It is important to emphasize that these activities are reported for structurally related compounds and cannot be directly extrapolated to 4-(4-Fluorophenyl)pyrrolidin-2-one without dedicated in vitro testing. The presence and position of the fluorine atom on the phenyl ring, as well as the carbonyl group at the 2-position of the pyrrolidine ring, will critically influence the compound's physicochemical properties and its interactions with biological targets.

Future Directions for In Vitro Research

To elucidate the pharmacological profile of 4-(4-Fluorophenyl)pyrrolidin-2-one, a systematic in vitro evaluation is required. A recommended experimental workflow to characterize this compound would involve a series of tiered assays.

References

- 1. 4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2: 2-Aryl-N-(4-arylpyrrolidin-3-yl)acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2: 2-Aryl- N-(4-arylpyrrolidin-3-yl)acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(4-Fluorophenyl)pyrrolidin-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-fluorophenyl)pyrrolidin-2-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown promise in a variety of therapeutic areas, including as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes, as well as potential antimalarial and antiarrhythmic agents.[1][2][3][4] This technical guide provides a comprehensive overview of the synthetic methodologies for preparing these valuable compounds, complete with detailed experimental protocols, quantitative data, and visual workflows to aid in their practical application.

Core Synthesis Strategies

The synthesis of 4-(4-fluorophenyl)pyrrolidin-2-one and its derivatives can be broadly categorized into two main approaches: construction of the pyrrolidin-2-one ring with the aryl group pre-installed and functionalization of a pre-formed 4-aryl-pyrrolidin-2-one core. The choice of strategy often depends on the desired substitution pattern and stereochemistry.

A common and versatile method involves the Michael addition of a nitromethane equivalent to a chalcone derivative, followed by reduction of the nitro group and subsequent cyclization. Another key strategy employs the cyclization of γ-amino acids or their ester derivatives. Enantioselective methods are also of significant importance to access specific stereoisomers, which often exhibit distinct biological activities.[5]

Experimental Protocols and Data

This section details specific, validated synthetic procedures for key 4-(4-fluorophenyl)pyrrolidin-2-one derivatives. All quantitative data is summarized for clarity and ease of comparison.

Synthesis of (R)-4-(4-Fluorophenyl)pyrrolidin-2-one

A prevalent method for the synthesis of the chiral intermediate (R)-4-(4-Fluorophenyl)pyrrolidin-2-one is not explicitly detailed in the provided search results, but its commercial availability suggests established industrial routes.[6] For the purpose of this guide, a general synthetic approach based on asymmetric synthesis principles is outlined below.

General Asymmetric Synthesis Workflow

Caption: General workflow for the asymmetric synthesis of (R)-4-(4-Fluorophenyl)pyrrolidin-2-one.

Table 1: Reaction Parameters for Asymmetric Synthesis (Illustrative)

| Step | Reagents and Conditions | Typical Yield (%) | Purity (%) | Analytical Data (Expected) |

| Conjugate Addition | 4-Fluorocinnamic acid derivative, Chiral auxiliary (e.g., Evans auxiliary), Nitrogen nucleophile (e.g., lithium benzylamide), Lewis acid catalyst, -78 °C to rt | 85-95 | >98 | ¹H NMR, ¹³C NMR, MS confirming the addition product. Chiral HPLC for diastereomeric excess determination. |

| Auxiliary Removal | LiOH, H₂O₂, THF/H₂O | 90-98 | >98 | ¹H NMR, ¹³C NMR, MS confirming the formation of the corresponding amino acid. |

| Lactamization | EDC, HOBt, DCM or heat-induced cyclization | 80-90 | >99 | ¹H NMR, ¹³C NMR, MS, and chiral HPLC confirming the final product's identity, purity, and enantiomeric excess. |

Synthesis of N-Substituted 4-(4-Fluorophenyl)pyrrolidin-2-one Derivatives

The synthesis of N-substituted derivatives is crucial for exploring the structure-activity relationship (SAR) of this compound class. A general and efficient method involves the N-alkylation or N-acylation of the parent 4-(4-fluorophenyl)pyrrolidin-2-one.

General N-Substitution Workflow

Caption: General workflow for the N-substitution of 4-(4-Fluorophenyl)pyrrolidin-2-one.

Table 2: Reaction Parameters for N-Substitution (Illustrative)

| Reaction Type | Reagents and Conditions | Typical Yield (%) | Purity (%) | Analytical Data (Expected) |

| N-Alkylation | 4-(4-Fluorophenyl)pyrrolidin-2-one, Alkyl halide (e.g., R-Br, R-I), Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, ACN), rt to 80 °C | 70-95 | >98 | ¹H NMR, ¹³C NMR, MS confirming the structure of the N-alkylated product. |

| N-Acylation | 4-(4-Fluorophenyl)pyrrolidin-2-one, Acyl chloride or anhydride, Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, THF), 0 °C to rt | 80-98 | >99 | ¹H NMR, ¹³C NMR, MS confirming the structure of the N-acylated product. |

Potential Signaling Pathways and Biological Relevance

While this guide focuses on the synthesis, it is important to note the biological context that drives the development of these compounds. For instance, certain 4-fluoropyrrolidine-2-carbonitrile derivatives have been identified as dipeptidyl peptidase-4 (DPP-4) inhibitors.[2] DPP-4 is a key enzyme in glucose metabolism, and its inhibition leads to increased levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release.

Simplified DPP-4 Inhibition Signaling Pathway

References

- 1. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2: 2-Aryl- N-(4-arylpyrrolidin-3-yl)acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2: 2-Aryl-N-(4-arylpyrrolidin-3-yl)acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 894421-64-8,(R)-4-(4-Fluorophenyl)pyrrolidin-2-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

An In-Depth Technical Guide on the Pharmacology of 4-(4-Fluorophenyl)pyrrolidin-2-one

Disclaimer: This document serves as a technical overview of 4-(4-Fluorophenyl)pyrrolidin-2-one. It is intended for researchers, scientists, and drug development professionals. The information provided is based on publicly available data, and it is crucial to note that specific pharmacological studies on this particular compound are limited. Much of the discussion is based on the well-established pharmacology of the broader class of pyrrolidin-2-one derivatives.

Introduction

The Pyrrolidin-2-one Scaffold: A Platform for Diverse Biological Activity

The pyrrolidin-2-one ring system is a five-membered lactam that is amenable to chemical modifications at various positions, allowing for the fine-tuning of its pharmacological properties. Derivatives of this scaffold have been reported to exhibit a broad spectrum of activities, including, but not limited to:

-

Anticonvulsant and Nootropic Effects: The prototypical pyrrolidin-2-one derivative, piracetam, and its analogs are well-known for their nootropic (cognitive-enhancing) effects. Other derivatives have shown potent antiseizure activity in preclinical models.

-

Anti-inflammatory and Analgesic Properties: Certain substituted pyrrolidin-2-ones have demonstrated anti-inflammatory and pain-relieving effects.

-

Antimicrobial and Antiviral Activity: The scaffold has been incorporated into molecules with activity against various bacterial, fungal, and viral pathogens.

-

Anticancer Properties: More complex molecules incorporating the pyrrolidin-2-one ring have been investigated as potential anticancer agents.

The biological versatility of this scaffold underscores the potential of yet-unexplored derivatives like 4-(4-Fluorophenyl)pyrrolidin-2-one.

The Role of the 4-Fluorophenyl Moiety in Pharmacology

The introduction of a fluorine atom onto a phenyl ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. The 4-fluorophenyl group in 4-(4-Fluorophenyl)pyrrolidin-2-one can be expected to influence its biological profile in several ways:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolism, leading to increased metabolic stability and a longer biological half-life.

-

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, potentially enhancing its ability to cross biological membranes, including the blood-brain barrier.

-

Binding Interactions: The electronegative fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, which can enhance binding affinity and potency.

Given these properties, the 4-fluorophenyl group may confer desirable pharmacokinetic and pharmacodynamic characteristics to the pyrrolidin-2-one scaffold.

Physicochemical Properties

While extensive experimental data for 4-(4-Fluorophenyl)pyrrolidin-2-one is not available, its basic properties can be predicted or are available from chemical supplier databases.

| Property | Value |

| Molecular Formula | C₁₀H₁₀FNO |

| Molecular Weight | 179.19 g/mol |

| Appearance | White to off-white solid |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. |

Potential Synthetic Route

A generalized synthetic pathway for 4-aryl-pyrrolidin-2-ones can be conceptualized. Below is a workflow diagram illustrating a potential synthetic route.

Caption: A generalized workflow for the synthesis of 4-aryl-pyrrolidin-2-ones.

Experimental Protocol (Hypothetical): A potential synthesis could involve the Michael addition of a substituted aryl acetic acid ester to an activated alkene like acrylonitrile. The resulting adduct would then undergo reductive cyclization to form the pyrrolidin-2-one ring. A final hydrolysis and decarboxylation step would yield the desired 4-aryl-pyrrolidin-2-one. Purification would likely be achieved through column chromatography or recrystallization.

Hypothetical Pharmacological Screening Workflow

For a novel compound like 4-(4-Fluorophenyl)pyrrolidin-2-one, a systematic screening process would be necessary to elucidate its pharmacological profile.

Caption: A standard workflow for the pharmacological evaluation of a new chemical entity.

Experimental Protocols (Generalized):

-

Receptor Binding Assays: To identify potential molecular targets, the compound would be screened against a panel of receptors, ion channels, and enzymes. This is often done using radioligand binding assays or fluorescence-based techniques.

-

Cell-based Functional Assays: Once a target is identified, functional assays in relevant cell lines are performed to determine if the compound acts as an agonist, antagonist, or modulator.

-

In Vivo Pharmacokinetic Studies: The compound would be administered to laboratory animals (e.g., rats or mice) to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

-

In Vivo Efficacy Models: Based on the in vitro findings, the compound would be tested in animal models of specific diseases to assess its therapeutic potential.

Conclusion and Future Directions

4-(4-Fluorophenyl)pyrrolidin-2-one represents an intriguing yet understudied molecule. The combination of the pharmacologically privileged pyrrolidin-2-one scaffold with the metabolically robust and interactive 4-fluorophenyl moiety suggests that this compound could possess interesting biological activities. The lack of specific data in the public domain highlights an opportunity for further research. A thorough investigation, following a systematic screening workflow as outlined above, would be required to fully characterize its pharmacological profile and determine its potential as a lead compound for drug discovery. Future studies should focus on its synthesis, in vitro screening against a broad range of biological targets, and subsequent in vivo evaluation to unlock its therapeutic potential.

Unraveling the Toxicological Profile of 4-(4-Fluorophenyl)pyrrolidin-2-one: A Preliminary Hazard Assessment Based on Structural Analogs

Disclaimer: No direct toxicological studies on 4-(4-Fluorophenyl)pyrrolidin-2-one were identified in a comprehensive literature search. This technical guide therefore provides a preliminary hazard assessment based on available data for structurally analogous compounds. The information herein is intended for researchers, scientists, and drug development professionals and should be interpreted with caution. All toxicological assertions are extrapolations and require experimental verification.

Executive Summary

The increasing prevalence of novel chemical entities in drug discovery pipelines necessitates a thorough understanding of their potential toxicity. This document addresses the toxicological profile of 4-(4-Fluorophenyl)pyrrolidin-2-one. In the absence of direct empirical data, this guide synthesizes information from structurally related compounds, namely 4-(4-chlorophenyl)pyrrolidin-2-one and 2-(4-fluorophenyl)pyrrolidine, to forecast potential hazards. The primary anticipated risks, based on these analogs, include acute toxicity upon ingestion, skin and eye irritation, and potential reproductive toxicity. This guide serves as a foundational resource to inform initial risk assessments and guide future toxicological testing.

Hazard Identification and Classification by Analogy

The toxicological profile of 4-(4-Fluorophenyl)pyrrolidin-2-one is inferred from its structural relatives. The substitution of a chlorine atom with a fluorine atom at the para position of the phenyl ring is the key structural difference between the target compound and its chloro-analog. While fluorine is generally more electronegative and smaller than chlorine, which can influence metabolic pathways and target interactions, the overall hazard profile may share similarities.

Analysis of 4-(4-chlorophenyl)pyrrolidin-2-one

The chloro-analog provides the most direct comparison. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-(4-chlorophenyl)pyrrolidin-2-one is associated with significant health hazards.

Table 1: GHS Hazard Classification for 4-(4-chlorophenyl)pyrrolidin-2-one

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed[1][2][3] |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin[2][3] |

| Acute Toxicity (Inhalation) | Category 1 | H330: Fatal if inhaled[2][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3] |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[2][3] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[1][2][3] |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2] |

Source: Aggregated GHS information from multiple suppliers and databases.[1][2][3][4]

Based on this data, it is prudent to handle 4-(4-Fluorophenyl)pyrrolidin-2-one with a high degree of caution, assuming a similar potential for acute toxicity, irritation, sensitization, and reproductive harm.

Analysis of 2-(4-fluorophenyl)pyrrolidine

This analog shares the 4-fluorophenyl group but lacks the carbonyl group of the pyrrolidinone ring. Its toxicological data is less comprehensive, but still informative.

Table 2: GHS Hazard Classification for 2-(4-fluorophenyl)pyrrolidine

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | - | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | - | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | - | May cause respiratory irritation |

Note: Detailed categorization is not consistently available. The toxicological properties of this compound have not been fully investigated.

The data for this analog reinforces the potential for irritant properties of compounds containing the 4-fluorophenyl moiety attached to a pyrrolidine ring.

Proposed Experimental Workflow for Toxicological Assessment

Given the absence of data, a structured, tiered approach to toxicological testing is recommended. This workflow is designed to move from computational and in vitro models to more complex in vivo studies, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[5][6]

Methodologies for Key Experiments

While specific protocols for 4-(4-Fluorophenyl)pyrrolidin-2-one do not exist, the following are generalized methodologies for foundational toxicological assays that would be applicable.

In Vitro Bacterial Reverse Mutation Test (Ames Test)

-

Objective: To assess the mutagenic potential of the test compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent Escherichia coli.

-

Methodology:

-

Strains: A minimum of five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) should be used.

-

Metabolic Activation: The assay is conducted with and without a metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.

-

Procedure: The test compound, bacterial culture, and S9 mix (if applicable) are combined and either mixed with molten top agar and poured onto minimal glucose agar plates (plate incorporation method) or pre-incubated together before plating (pre-incubation method).

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Analysis: The number of revertant colonies (his+ or trp+) is counted. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies, typically a two-fold or greater increase over the solvent control.

-

In Vitro Mammalian Cell Micronucleus Test

-

Objective: To detect genotoxic damage by identifying the formation of micronuclei, which contain chromosome fragments or whole chromosomes left behind during cell division.

-

Methodology:

-

Cell Lines: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, V79, L5178Y, TK6) are used.

-

Treatment: Cells are exposed to the test compound at various concentrations, with and without metabolic activation (S9), for a short duration (e.g., 3-6 hours) followed by a recovery period, or for a continuous period without recovery.

-

Cytokinesis Block: Cytochalasin B is added to cultures to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one mitosis.

-

Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and stained with a DNA-specific stain (e.g., Giemsa, acridine orange, or propidium iodide).

-

Analysis: The frequency of micronuclei in binucleated cells is scored using a microscope. A statistically significant, dose-dependent increase in micronucleated cells indicates genotoxic potential.

-

Acute Oral Toxicity - Acute Toxic Class Method (OECD Test Guideline 423)

-

Objective: To estimate the acute oral toxicity (and obtain an LD50 range) of a substance.

-

Methodology:

-

Animals: A small number of animals (typically rats, usually females as they are often slightly more sensitive) are used in a stepwise procedure.

-

Dosing: A single dose of the test substance is administered by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight) based on a preliminary assessment of toxicity.

-

Observation: The outcome (mortality or survival) in each step determines the next step. If animals survive, a higher dose is used in the next step. If animals die, a lower dose is used.

-

Endpoint: The procedure is stopped when mortality is observed at a certain dose level, or when no mortality is observed at the highest dose level, or when clear signs of toxicity are observed at a particular dose. The results allow for the classification of the substance into one of five toxicity classes.

-

Clinical Signs: Animals are observed for clinical signs of toxicity and mortality for up to 14 days. Body weights are recorded, and a gross necropsy is performed on all animals at the end of the study.

-

Signaling Pathways and Mechanism of Action - A Data Gap

Currently, there is no information available regarding the specific signaling pathways that may be perturbed by 4-(4-Fluorophenyl)pyrrolidin-2-one. The toxicological data for its chloro-analog suggests multiple potential mechanisms, including non-specific cytotoxicity at high doses, interaction with specific cellular targets leading to reproductive toxicity, or immune system modulation causing sensitization. Mechanistic studies, such as transcriptomics, proteomics, and targeted pathway analysis, would be required to elucidate the mode of action.

Conclusion and Recommendations

The toxicological profile of 4-(4-Fluorophenyl)pyrrolidin-2-one remains uncharacterized. However, based on data from its structural analog, 4-(4-chlorophenyl)pyrrolidin-2-one, there is a significant potential for acute toxicity, skin and eye irritation, sensitization, and reproductive toxicity. These potential hazards necessitate the use of stringent safety precautions during handling, including appropriate personal protective equipment (gloves, eye protection, respiratory protection) and containment measures.

It is strongly recommended that a comprehensive toxicological evaluation, following a workflow similar to the one proposed in this guide, be undertaken to definitively establish the safety profile of 4-(4-Fluorophenyl)pyrrolidin-2-one before its advanced development or widespread use. Initial efforts should focus on in vitro genotoxicity and cytotoxicity assays to quickly identify major liabilities.

References

Potential Therapeutic Targets of 4-(4-Fluorophenyl)pyrrolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic applications of the novel compound 4-(4-Fluorophenyl)pyrrolidin-2-one. While direct experimental data on this specific molecule is not yet publicly available, this document synthesizes preclinical findings from structurally related pyrrolidin-2-one derivatives to postulate its most promising therapeutic targets. Based on a comprehensive review of the existing scientific literature, this whitepaper outlines the prospective utility of 4-(4-Fluorophenyl)pyrrolidin-2-one as an α2-adrenoceptor antagonist, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and a cytotoxic agent for oncological applications. Detailed experimental protocols for evaluating these potential activities are provided, alongside visualizations of key signaling pathways to guide future research and development efforts.

Introduction